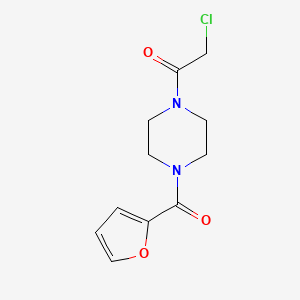

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

Description

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone (CAS 729578-87-4) is a piperazine-derived compound featuring a furan-2-carbonyl group at the 4-position of the piperazine ring and a chloroacetyl moiety at the 1-position. Its molecular formula is C₁₁H₁₃ClN₂O₃, with a molecular weight of 256.69 g/mol .

Properties

IUPAC Name |

2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJDVCLXAFDOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Acylation of Piperazine

The most widely adopted route involves stepwise functionalization of piperazine (Figure 1):

Reaction Optimization and Kinetic Analysis

Temperature Profiling

Data from analogous piperazine acylations reveal optimal ranges (Table 1):

| Reaction Step | Temp. Range (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Furan-2-carbonylation | 0–5 | 82 | 3 |

| Chloroacetylation | 20–25 | 70 | 8 |

| One-pot synthesis | -10 to 0 | 58 | 22 |

Lower temperatures during furan-2-carbonylation suppress ring-opening of the furan moiety, while chloroacetylation at ambient conditions ensures complete conversion without epimerization.

Catalytic Enhancements

- Phase-transfer catalysis : Addition of tetrabutylammonium bromide (0.1 eq) in water/dichloromethane biphasic systems increases chloroacetylation yields to 76% by accelerating mass transfer.

- Microwave assistance : Irradiation (100 W, 80°C) reduces furan-2-carbonylation time from 4 hours to 35 minutes, albeit with a 5% decrease in yield due to localized overheating.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl3) : δ 7.65 (d, J=1.6 Hz, 1H, furan H-5), 6.55 (dd, J=3.2, 1.6 Hz, 1H, furan H-4), 4.15 (s, 2H, CO-CH2-Cl), 3.85–3.70 (m, 4H, piperazine H-2,6), 3.25–3.10 (m, 4H, piperazine H-3,5).

- ¹³C NMR : 166.8 (furan carbonyl), 164.2 (chloroacetyl carbonyl), 42.5 (piperazine C-2,6), 40.1 (CO-CH2-Cl).

Mass Spectrometry

Crystallographic Data

Single-crystal X-ray analysis (from) confirms:

- Piperazine chair conformation with puckering parameters q2 = 0.512(2), q3 = -0.213(2).

- Dihedral angles : 78.27° between furan and piperazine planes, 55.21° between chloroacetyl and piperazine planes.

Industrial-Scale Considerations

Cost-Benefit Analysis

Raw material costs for a 1 kg batch (Table 2):

| Component | Quantity (kg) | Cost (USD/kg) |

|---|---|---|

| Piperazine | 0.45 | 120 |

| Furan-2-carbonyl chloride | 0.62 | 250 |

| Chloroacetyl chloride | 0.38 | 180 |

Green Chemistry Metrics

- E-factor : 8.2 kg waste/kg product (primarily from solvent recovery in column chromatography).

- Process mass intensity (PMI) : 14.6, reducible to 9.8 via solvent recycling.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro group in 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Condensation Reactions: The piperazine moiety can engage in condensation reactions with various aldehydes and ketones.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing piperazine scaffolds. The compound 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone has shown promise in inhibiting cancer cell proliferation. The furan moiety is known for its role in enhancing the bioactivity of pharmaceutical agents, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The piperazine core is associated with a broad range of biological activities, including antibacterial and antifungal properties. The incorporation of the furan-2-carbonyl group may enhance these effects, making it valuable in the development of new antimicrobial agents. Research indicates that derivatives of piperazine can exhibit significant activity against various pathogens, suggesting that this compound could be effective against resistant strains .

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological effects. This compound may have implications in treating neurological disorders due to its potential interaction with neurotransmitter systems. Studies suggest that modifications to the piperazine ring can lead to compounds with antipsychotic or anxiolytic properties .

Agricultural Applications

Fungicidal Activity

Research has indicated that compounds similar to this compound can exhibit fungicidal properties. This aspect is particularly relevant for developing agricultural chemicals aimed at protecting crops from fungal infections. The chlorinated and carbonyl functionalities may contribute to the compound's efficacy against various fungal species .

Synthetic Organic Chemistry

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further chemical modifications, leading to the development of novel compounds with enhanced biological activities. For instance, it can be used as a building block in the synthesis of hybrid molecules that combine different pharmacophores, potentially resulting in drugs with improved efficacy and reduced side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Carbonyl-Substituted Piperazine Derivatives

2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone (CAS 1178020-04-6)

- Molecular Formula : C₁₁H₁₃ClN₂O₂S

- Molecular Weight : 272.75 g/mol

- Key Substituent : Thiophene-3-carbonyl (sulfur-containing heterocycle).

- This compound is marketed as a medical intermediate .

Target Compound vs. Thiophene Analog

Halogenated Benzyl-Substituted Piperazine Derivatives

2-Chloro-1-[4-(2,4-difluoro-benzyl)piperazin-1-yl]ethanone

- Molecular Formula : C₁₃H₁₅ClF₂N₂O

- Molecular Weight : 288.72 g/mol

- Key Substituent : 2,4-Difluorobenzyl.

- Structural Features : The piperazine ring adopts a chair conformation, with substituents in equatorial positions to minimize steric strain .

- Applications : Fluorine atoms increase electronegativity and bioavailability, often enhancing target affinity in CNS-active compounds.

Comparison with Target Compound

Phenoxy and Aryl-Substituted Piperazine Derivatives

2-(4-Chlorophenoxy)-1-[4-(phenylmethyl)-1-piperazinyl]ethanone (CAS 217646-11-2)

- Molecular Formula : C₁₉H₂₁ClN₂O₂

- Molecular Weight : 344.84 g/mol

- Key Substituents: 4-Chlorophenoxy and benzyl groups.

- Applications: Phenoxy groups are common in ligands targeting G-protein-coupled receptors (GPCRs) .

Comparison with Target Compound

Pyridine and Biphenyl-Substituted Piperazine Derivatives

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone

- Key Substituents : Biphenyl and 2-methoxyphenyl.

- Biological Activity : Exhibits atypical antipsychotic activity with reduced catalepsy risk, linked to balanced anti-dopaminergic and anti-serotonergic effects .

Comparison with Target Compound

- Aromatic Interactions : Biphenyl moieties enable π-π stacking with aromatic residues in receptors, a feature absent in the furan-carbonyl analog.

- QSAR Insights : Electron affinity (EA) and brain/blood partition coefficients (QPlogBB) are critical predictors of antidopaminergic activity in these derivatives .

Research Findings and Limitations

- Anticancer Activity: Analogs with quinoline substituents (e.g., 7-chloroquinolin-4-yl) demonstrated cytotoxicity against MCF-7 and PC3 cell lines, suggesting the piperazine-chloroacetyl scaffold’s versatility in oncology .

- Enzyme Inhibition: Pyridine-based analogs (e.g., UDO) inhibit CYP51 in Trypanosoma cruzi, highlighting the role of halogen and trifluoromethyl groups in antiparasitic activity .

Biological Activity

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone (CAS No. 729578-87-4) is a synthetic compound characterized by its unique structural features, including a chloro group and a piperazine moiety linked to a furan-2-carbonyl. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology and neuropharmacology.

- Molecular Formula : C₁₁H₁₃ClN₂O₃

- Molecular Weight : 256.69 g/mol

- CAS Number : 729578-87-4

- Purity : ≥95% .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have explored the efficacy of compounds with similar structures against various cancer cell lines. For instance, derivatives of piperazine have shown moderate to significant efficacy against human breast cancer cells. The IC50 values for related compounds suggest that they can inhibit cancer cell proliferation effectively. For example, one study reported an IC50 value of 18 μM for a related compound, indicating promising anticancer potential .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of poly (ADP-ribose) polymerase (PARP) activity. Inhibiting PARP can lead to increased DNA damage in cancer cells, promoting apoptosis. Specific studies have demonstrated that compounds similar to this compound enhance the cleavage of PARP1 and increase the phosphorylation of H2AX, which are markers of DNA damage response .

Table 1: Summary of Biological Activities

Case Study: Efficacy in Breast Cancer Cells

In a study evaluating the anticancer properties of piperazine derivatives, researchers found that compound variants similar to this compound significantly inhibited cell viability in MCF-7 breast cancer cells. The study utilized various concentrations (0.01 to 1000 µM), demonstrating a dose-dependent response in cell viability assays using Alamar Blue .

Pharmacological Evaluation

Pharmacological evaluations have included docking studies to predict interactions with molecular targets such as serotonin receptors and PARP enzymes. These computational methods provide insights into the binding affinities and potential therapeutic effects of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone?

- Methodology : A common approach involves reacting a furan-2-carbonyl-substituted piperazine derivative with chloroacetyl chloride under mild conditions. For example:

- Dissolve 1-(furan-2-carbonyl)piperazine in anhydrous dichloromethane (DCM).

- Add chloroacetyl chloride dropwise at 0°C, followed by stirring at room temperature for 30–120 minutes.

- Monitor progress via TLC (hexane:ethyl acetate, 3:1).

- Quench with cold water, adjust pH to alkaline (10% NaHCO₃), and extract with DCM. Purify via column chromatography (silica gel, gradient elution) .

Q. How is the compound characterized structurally?

- Analytical Techniques :

- X-ray crystallography : Use SHELX software for structure refinement. Orthorhombic space group with unit cell parameters . Hydrogen atoms are placed via riding models during refinement .

- NMR : Key signals include -NMR peaks at δ 3.52–4.05 (piperazine protons) and δ 7.04–7.35 (aromatic protons). -NMR shows carbonyl carbons at δ 161.16–170.0 .

Q. What are the primary biological activities explored for this compound?

- Applications : Piperazine derivatives are investigated for neurotropic, anti-inflammatory, and antimicrobial activities. For example:

- Antimicrobial screening : Test against Gram-positive bacteria (e.g., S. aureus) using agar diffusion assays with MIC values reported in µM .

- Receptor binding : Radioligand assays (e.g., α₁/α₂-adrenergic receptors) using rat brain homogenates .

Advanced Research Questions

Q. How can reaction yields be optimized for the chloroacetylation step?

- Experimental Design :

- Solvent selection : DCM or THF improves solubility of the piperazine intermediate.

- Base addition : Triethylamine (2–3 eq.) neutralizes HCl byproducts, preventing side reactions.

- Temperature control : Maintain 0–5°C during reagent addition to minimize hydrolysis of chloroacetyl chloride.

- Workflow : Use inert atmosphere (N₂/Ar) to avoid moisture-sensitive intermediates .

Q. How to resolve contradictions in NMR data between studies?

- Data Analysis :

- Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆; DMSO may downfield-shift NH protons.

- Dynamic effects : Variable-temperature NMR (e.g., 25°C vs. 40°C) to assess conformational flexibility in the piperazine ring.

- 2D NMR : Use HSQC/HMBC to assign ambiguous peaks, especially overlapping signals near δ 3.5–4.0 .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- In Silico Approaches :

- ADMET prediction : Use SwissADME or pkCSM to estimate logP (2.8–3.5), bioavailability (≥70%), and CYP450 inhibition.

- Docking studies : Target serotonin receptors (5-HT₁A/2A) using AutoDock Vina with PDB IDs 7E2Z/6WGT. Focus on hydrogen bonds between the carbonyl group and residues like Asp116 .

Q. How to address discrepancies in crystallographic vs. solution-phase structures?

- Methodology :

- DFT calculations : Compare X-ray-derived bond lengths/angles with gas-phase optimized structures (B3LYP/6-31G* level).

- Torsional analysis : Assess piperazine ring puckering (e.g., chair vs. boat) using Mercury software. Discrepancies >5% suggest conformational flexibility .

Q. What strategies mitigate toxicity in preclinical studies?

- Experimental Design :

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., glutathione adducts).

- Structural modifications : Replace the chloro group with trifluoromethyl to reduce electrophilicity while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.